molecular formula C21H33N3O3 B5352438 1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide

1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5352438
M. Wt: 375.5 g/mol
InChI Key: HVUYCFOAMUCADK-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential use in scientific research applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been the subject of many scientific studies.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide involves its interaction with the dopamine D2 receptor. The compound acts as a partial agonist at the receptor, which results in the modulation of dopamine neurotransmission in the brain. This modulation has been shown to have various effects on behavior, including reducing drug-seeking behavior and improving motor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide have been extensively studied. The compound has been shown to modulate dopamine neurotransmission in the brain, which has various effects on behavior. It has been shown to reduce drug-seeking behavior in animal models, improve motor function in animal models of Parkinson's disease, and improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using 1-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide in lab experiments. One advantage is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is its ability to modulate dopamine neurotransmission in the brain, which has various effects on behavior. One limitation is the lack of information on the compound's safety and potential side effects, which makes it difficult to use in clinical trials.

Future Directions

There are several future directions for research on 1-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Another direction is to investigate its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, future research could focus on the safety and potential side effects of the compound, which would be important for its use in clinical trials.

Synthesis Methods

The synthesis of 1-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-benzyl-4-piperidone with 2-hydroxy-1-(hydroxymethyl)ethylamine. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is a white crystalline solid that is purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in scientific research applications. It has been shown to have a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-(1,3-dihydroxypropan-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c25-15-19(16-26)22-21(27)18-7-4-10-24(14-18)20-8-11-23(12-9-20)13-17-5-2-1-3-6-17/h1-3,5-6,18-20,25-26H,4,7-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUYCFOAMUCADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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